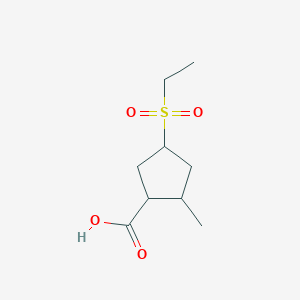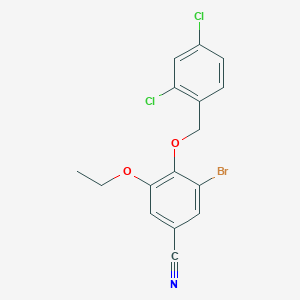![molecular formula C10H14F3NO3S B13015402 Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where methanesulfonic acid is reacted with the appropriate alcohol in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters .
Applications De Recherche Scientifique
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester
- Trifluoromethanesulfonic acid
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is unique due to its bicyclic structure, which imparts specific reactivity and stability. This structural feature distinguishes it from other similar compounds and makes it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C10H14F3NO3S |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H14F3NO3S/c1-14-7-3-2-4-8(14)6-9(5-7)17-18(15,16)10(11,12)13/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
WEMQJMMHUYRSAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCCC1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




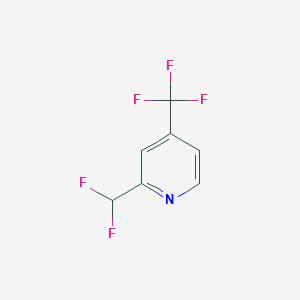
![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
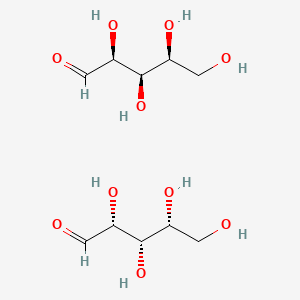
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
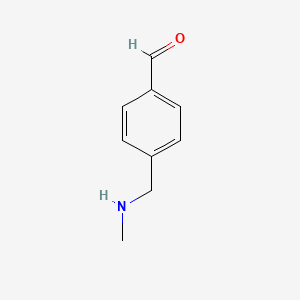
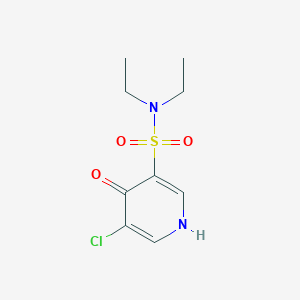
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)



